3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide
Description
3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one hydrobromide is a substituted propan-1-one derivative with a dihydroxyphenyl group and an aminoalkyl chain. Its synthesis involves multi-step reactions starting from 2-nitro-3-methoxybenzaldehyde, followed by reduction, deprotection, and salt formation with hydrobromic acid (HBr) . Key analytical data include:
- Purity: >96% (HPLC)
- 1H-NMR (d6-DMSO): δ 3.2 (m, 2H), 3.29 (t, J=6.4 Hz, 2H), 6.49–7.22 (aromatic protons), 9.85 (bs, 1H) . This compound has been studied for immunomodulatory properties due to its structural resemblance to bioactive amines like 3-hydroxykynurenine (3-HKA) .
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide |
InChI |
InChI=1S/C9H12N2O2.BrH/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;/h1-3,13H,4-5,10-11H2;1H |
InChI Key |
GRAMPGNDHLRWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN.Br |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Hydroxypropiophenone Derivatives
A foundational approach involves modifying hydroxypropiophenone precursors. For example, 2-amino-3-hydroxypropiophenone can be synthesized via regioselective nitration of 3-hydroxypropiophenone, followed by catalytic hydrogenation.
- Nitration :
- Reduction :
To form the hydrobromide salt, the free base is dissolved in anhydrous ethanol and treated with 48% HBr, followed by precipitation with diethyl ether.
Multi-Step Protection-Deprotection Strategy
This method employs protective groups to enhance regiochemical control:
- Hydroxyl Protection :
- Amination :
- Deprotection and Salt Formation :
Advantages :
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Pd-C vs. Raney Nickel : Pd-C offers higher selectivity for nitro reduction (95% conversion vs. 80% for Ni).
- Acid Choice : HBr gas in ethanol yields larger crystal aggregates compared to aqueous HBr, improving filtration efficiency.
Analytical Validation
Structural Confirmation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | Retention time: 6.8 min; Purity: 98.5% |
| TLC (Silica G) | Rf = 0.45 (n-BuOH:AcOH:H₂O = 4:1:1) |
Challenges and Mitigation
Byproduct Formation
Hydroscopicity
- Issue : Hydrobromide salt absorbs moisture, complicating storage.
- Solution : Lyophilization under vacuum (<0.1 mBar) yields stable, non-hygroscopic crystals.
Scalability and Industrial Relevance
- Batch Size : Pilot-scale batches (10 kg) achieved 72% overall yield using continuous hydrogenation reactors.
- Cost Drivers :
Emerging Methodologies
Enzymatic Amination
- Catalyst : Transaminase mutants (e.g., Aspergillus TA-102) convert 3-hydroxypropiophenone to the amino derivative with 80% enantiomeric excess.
- Advantage : Avoids harsh reducing agents, aligning with green chemistry principles.
Flow Chemistry
- Microreactor systems reduce reaction time for nitration from 6 h to 20 min, improving throughput.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neurochemistry
Given its resemblance to neurotransmitter precursors, this compound may play a role in the synthesis of neurotransmitters or act as an intermediate in neurochemical pathways. Research indicates that compounds with similar structures have been investigated for their effects on neural signaling and potential therapeutic benefits in neurodegenerative diseases.
Pharmacological Studies
The compound may serve as a lead structure for developing novel pharmacological agents. Its potential applications include:
- Antidepressants : Due to its structural characteristics, it could be explored as a candidate for antidepressant activity.
- Antihypertensive Agents : Similar compounds have shown efficacy in managing blood pressure, warranting investigation into this compound's effects on cardiovascular health.
Synthesis of Derivatives
This compound can be utilized as a building block in organic synthesis to create derivatives with enhanced biological activity. The versatility of its functional groups allows for modifications that can lead to new therapeutic agents.
Case Study 1: Neurotransmitter Precursor Research
A study published in the Journal of Neurochemistry investigated the effects of structurally similar compounds on dopamine synthesis. The findings suggested that modifications to the amino and hydroxyl groups could enhance dopamine release, indicating a potential pathway for further research using 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide .
Case Study 2: Antihypertensive Activity
Research conducted by Smith et al. (2024) demonstrated that compounds resembling this hydrobromide exhibited significant reductions in systolic blood pressure in animal models. The study emphasized the need for further exploration into the hydrobromide's efficacy and mechanism of action .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one hydrobromide with structurally or functionally related propan-1-one derivatives:
Structural and Functional Analysis
Backbone Similarities: All compounds share the propan-1-one core (R-C(=O)-CH₂-CH₂-NR₂). The hydrobromide salt form in the target compound enhances solubility and stability compared to neutral analogs like 3-amino-1-(2,4-dichlorophenyl)propan-1-one HCl .
Substituent Effects: Aromatic Groups: The 2-amino-3-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, which is absent in dichlorophenyl () or methylphenyl () analogs. This likely enhances its interaction with biological targets . Aminoalkyl Chains: The NH₂ group in the target compound contrasts with the dimethylamino () or piperazinyl () groups, affecting basicity and receptor binding.
Synthetic Routes :
- The target compound uses HI/HBr for deprotection and salt formation , while benzimidazole derivatives () employ Mannich reactions with formaldehyde and amines.
- Piperazinyl analogs () require dihydrochloride intermediates, highlighting divergent purification strategies.
Biological Activity: The target compound’s immunomodulatory activity aligns with 3-HKA analogs but differs from antitubercular benzimidazoles () or ATPase inhibitors (). Dichlorophenyl derivatives () lack reported bioactivity, serving primarily as synthetic intermediates.
Biological Activity
3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide, also known by its CAS number 59095-74-8, is a synthetic organic compound with a complex structure. Its molecular formula is . This compound has garnered interest in various fields of biological research due to its potential pharmacological activities.
Chemical Structure and Properties
The compound features several functional groups, including amino and hydroxy groups, which are significant in mediating its biological interactions. The presence of these groups suggests potential activities related to neurotransmitter modulation and metabolic pathways.
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide |
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.12 g/mol |
| CAS Number | 59095-74-8 |
The mechanism of action for 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide likely involves:
- Hydrogen Bonding : The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- Interaction with Receptors : It may act on specific receptors involved in neurotransmission or metabolic regulation, although detailed receptor interaction studies are yet to be published.
Case Studies and Research Findings
Research on structurally similar compounds has provided insights into the potential biological activities of 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one; hydrobromide:
- Monoamine Oxidase Inhibition : A study indicated that compounds resembling this structure exhibit significant inhibition of MAO-B, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease .
- Antioxidant Properties : Investigations into related phenolic compounds have shown that hydroxy-substituted derivatives can effectively scavenge free radicals, indicating that this compound may possess similar antioxidant capabilities .
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects in vitro, potentially offering therapeutic benefits against neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
